Tyrphostin 25

Catalog No.
S576127
CAS No.
118409-58-8
M.F
C10H6N2O3
M. Wt
202.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyrphostin 25

CAS Number

118409-58-8

Product Name

Tyrphostin 25

IUPAC Name

2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile

Molecular Formula

C10H6N2O3

Molecular Weight

202.17 g/mol

InChI

InChI=1S/C10H6N2O3/c11-4-7(5-12)1-6-2-8(13)10(15)9(14)3-6/h1-3,13-15H

InChI Key

YZOFLYUAQDJWKV-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C#N

Synonyms

(3,4,5-trihydroxybenzylidene)-malononitrile, tyrphostin 25, tyrphostin A25, tyrphostin-25

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C#N

Inhibition of Endocytosis in Hepatocytes

Field: Cellular Biology

Application: Tyrphostin 25 has been shown to inhibit endocytosis of tyramine-cellobiose-asialoorosomucoid (TC-AOM) by cultured rat hepatocytes .

Method: The compound was applied at a concentration of 100 μM .

Results: The study demonstrated that Tyrphostin 25 can effectively inhibit endocytosis in this context .

Prevention of Growth in Small Cell Lung Cancer (SCLC) Cells

Field: Oncology

Application: Tyrphostin 25 has been demonstrated to prevent basal and neuropeptide-stimulated growth in small cell lung cancer (SCLC) cells .

Results: The compound was effective in preventing growth in SCLC cells .

Inhibition of ATP-Mediated Activation of PAF:acyllyso-GPC Transacetylase

Field: Biochemistry

Application: Tyrphostin 25 has been used to inhibit the ATP-mediated activation of an endothelia platelet activating factor (PAF):acyllyso-GPC transacetylase .

Method: The compound was applied at concentrations ranging from 0-50 μM .

Results: Tyrphostin 25 was successful in inhibiting the ATP-mediated activation of this enzyme .

Reduction of Cell Migration Response to Osteopontin in Mammary Epithelial Cells

Application: A study in mammary epithelial cells has indicated that Tyrphostin 25 notably diminishes the cell migration response to osteopontin .

Results: The study found that Tyrphostin 25 can significantly reduce the cell migration response to osteopontin .

Blocking of Endothelin-1 Induced Gap Junction Closure in Ovarian Carcinoma Cells

Application: Endothelin-1 induced gap junction closure in human ovarian carcinoma cells has been blocked by application of Tyrphostin 25 .

Results: The study demonstrated that Tyrphostin 25 can effectively block gap junction closure in this context .

Transcriptional Repression in HeLa Cells

Field: Molecular Biology

Application: Tyrphostin 25 has been used for studying its effect on transcriptional repression induced by the adenoviral oncoprotein, E1a, in HeLa cells .

Results: The study found that Tyrphostin 25 can affect transcriptional repression in this context .

Migration Inhibition in IEC-6 Cells

Application: Tyrphostin 25 has also been used to study the migration inhibition in IEC-6 cells .

Results: The study found that Tyrphostin 25 can inhibit cell migration in IEC-6 cells .

Tyrphostin 25, also known as RG-50875, is a synthetic compound classified as a protein tyrosine kinase inhibitor. Its chemical formula is C10_{10}H6_6N2_2O3_3, and it has a molecular weight of approximately 202.17 Da. Tyrphostin 25 is particularly noted for its role in inhibiting the epidermal growth factor receptor (EGFR), making it significant in cancer research and treatment strategies. The compound's structure is derived from natural products, specifically erbstatin, which serves as a foundation for various tyrphostins designed to modulate kinase activity .

Tyrphostin A25 acts as a competitive inhibitor of protein tyrosine kinases (PTKs). It binds to the ATP-binding pocket of PTKs, preventing the binding of ATP, the essential energy source for PTK activity []. This inhibition disrupts the phosphorylation of target proteins by PTKs, thereby interfering with downstream signaling pathways.

Studies have shown that Tyrphostin A25 inhibits various PTKs, including the epidermal growth factor receptor (EGFR) []. EGFR is a well-characterized PTK involved in cell proliferation and survival. Inhibition of EGFR by Tyrphostin A25 has been shown to suppress the growth of cancer cells [].

That typically include heterocyclization and oxidation processes. A common synthetic route includes the use of starting materials that undergo transformations to form the tyrphostin core structure. Specific methodologies may vary, but they often leverage established organic synthesis techniques to ensure high purity and yield .

For example, one synthesis method may involve:

  • Formation of the core structure: Utilizing appropriate reagents to create the basic scaffold.
  • Functionalization: Introducing specific functional groups that enhance biological activity.
  • Purification: Employing crystallization or chromatography techniques to isolate the final product.

The biological activity of Tyrphostin 25 has been extensively studied, particularly regarding its effects on cell signaling pathways. It has been shown to inhibit the proliferation of various cancer cell lines by blocking EGFR-mediated signaling. This action results in decreased cellular responses to growth factors, ultimately leading to apoptosis in sensitive tumor cells . Additionally, studies indicate that Tyrphostin 25 may influence other cellular processes, such as protein methylation, further implicating its role in cellular regulation .

Tyrphostin 25 has significant applications in pharmacology and cancer research due to its inhibitory effects on tyrosine kinases. It is primarily utilized in:

  • Cancer therapy: As an experimental agent targeting tumors with overexpressed EGFR.
  • Research: In studies investigating signal transduction pathways and cellular responses to growth factors.

Moreover, its ability to inhibit specific kinases makes it a valuable tool for understanding kinase-related diseases beyond cancer, including metabolic disorders and cardiovascular diseases .

Interaction studies involving Tyrphostin 25 have focused on its binding affinity and selectivity towards various tyrosine kinases. Research indicates that Tyrphostin 25 exhibits competitive inhibition against EGFR, demonstrating a strong affinity for the ATP-binding site. Studies utilizing techniques such as surface plasmon resonance and fluorescence spectroscopy have provided insights into its kinetic parameters and interaction dynamics with target proteins .

Furthermore, investigations into potential off-target effects are critical for assessing the safety profile of Tyrphostin 25 in therapeutic contexts.

Several compounds share structural and functional similarities with Tyrphostin 25, primarily within the class of protein tyrosine kinase inhibitors. Here are some notable examples:

Compound NameStructure SimilarityTarget KinaseUnique Features
Tyrphostin A25YesNon-selective kinaseDerived from erbstatin; broader inhibition
GefitinibYesEGFRSelective inhibitor; FDA-approved for NSCLC
ErlotinibYesEGFRUsed in lung cancer; similar mechanism
LapatinibYesEGFR/HER2Dual-targeting; used in breast cancer

Tyrphostin 25 is unique due to its specific competitive inhibition profile against EGFR without affecting other kinases significantly, which may lead to fewer side effects compared to broader inhibitors like Tyrphostin A25 . Moreover, its distinct structural features provide opportunities for further modifications aimed at enhancing potency or selectivity.

XLogP3

0.9

Appearance

Assay:≥95%A crystalline solid

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

158129-55-6
118409-58-8

Wikipedia

2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile

Dates

Modify: 2023-09-14

Inhibitory effect of tyrphostin 47 on Shiga toxin-induced cell death

Masahiro Ikeda, Yasuhiro Gunji, Hiroko Sonoda, Sayaka Oshikawa, Mariko Shimono, Atsuko Horie, Katsuaki Ito, Shinji Yamasaki
PMID: 16919262   DOI: 10.1016/j.ejphar.2006.07.014

Abstract

The inhibitory effects of tyrosine kinase inhibitors including tyrphostins 25, 47 and 51 on Shiga toxin 1-induced cell death and p38 mitogen-activated protein kinase (p38 MAPK) phosphorylation were examined in Vero cells. Tyrphostin 47 significantly inhibited Shiga toxin 1-induced cell death and p38 MAPK phosphorylation. In contrast, tyrphostins 25 and 51 had no significant effect on the Shiga toxin 1-induced responses. These data indicate that Shiga toxin 1-induced cell injury occurs through a pathway sensitive to tyrphostin 47, and the target molecule for tyrphostin 47 opens up new opportunities for pharmacological intervention against Shiga toxin-producing Escherichia coli infectious diseases.


Bradykinin- and substance P-induced edema formation in the hamster cheek pouch is tyrosine kinase dependent

Israel Rubinstein
PMID: 17431087   DOI: 10.1152/japplphysiol.00941.2006

Abstract

The purpose of this study was to determine whether protein tyrosine kinase, a ubiquitous family of intracellular signaling enzymes that regulates endothelial cell function, modulates bradykinin- and substance P-induced increase in macromolecular efflux from the intact hamster cheek pouch microcirculation. Using intravital microscopy, I found that suffusion of bradykinin or substance P (each, 0.5 and 1.0 microM) onto the cheek pouch elicited significant, concentration-dependent leaky site formation and increase in clearance of fluorescein isothiocyanate-dextran (FITC-dextran; molecular mass, 70 kDa; P < 0.05). These responses were significantly attenuated by suffusion of genistein (1.0 microM) or tyrphostin 25 (10 microM), two structurally unrelated, nonspecific protein tyrosine kinase inhibitors (P < 0.05). Conceivably, the kinase(s) involved in this process could be agonist specific because genistein was more effective than tyrphostin 25 in attenuating bradykinin-induced responses while the opposite was observed with substance P. Both inhibitors had no significant effects on adenosine (0.5 M)-induced responses (P > 0.5). Collectively, these data suggest that the protein tyrosine kinase metabolic pathway modulates, in part, the edemagenic effects of bradykinin and substance P in the intact hamster cheek pouch microcirculation in a specific fashion.


Role of kinases and G-proteins in the hyposmotic stimulation of cardiac IKs

Sergey Missan, Paul Linsdell, Terence F McDonald
PMID: 16836976   DOI: 10.1016/j.bbamem.2006.05.023

Abstract

Exposure of cardiac myocytes to hyposmotic solution stimulates slowly-activating delayed-rectifying K(+) current (I(Ks)) via unknown mechanisms. In the present study, I(Ks) was measured in guinea-pig ventricular myocytes that were pretreated with modulators of cell signaling processes, and then exposed to hyposmotic solution. Pretreatment with compounds that (i) inhibit serine/threonine kinase activity (10-100 microM H89; 200 microM H8; 50 microM H7; 1 microM bisindolylmaleimide I; 10 microM LY294002; 50 microM PD98059), (ii) stimulate serine/threonine kinase activity (1-5 microM forskolin; 0.1 microM phorbol-12-myristate-13-acetate; 10 microM acetylcholine; 0.1 microM angiotensin II; 20 microM ATP), (iii) suppress G-protein activation (10 mM GDPbetaS), or (iv) disrupt the cytoskeleton (10 microM cytochalasin D), had little effect on the stimulation of I(Ks) by hyposmotic solution. In marked contrast, pretreatment with tyrosine kinase inhibitor tyrphostin A25 (20 microM) strongly attenuated both the hyposmotic stimulation of I(Ks) in myocytes and the hyposmotic stimulation of current in BHK cells co-expressing Ks channel subunits KCNQ1 and KCNE1. Since attenuation of hyposmotic stimulation was not observed in myocytes and cells pretreated with inactive tyrphostin A1, we conclude that TK has an important role in the response of cardiac Ks channels to hyposmotic solution.


Perivascular adipose tissue promotes vasoconstriction: the role of superoxide anion

Yu-Jing Gao, Kumiko Takemori, Li-Ying Su, Wen-Sheng An, Chao Lu, Arya M Sharma, Robert M K W Lee
PMID: 16756966   DOI: 10.1016/j.cardiores.2006.03.013

Abstract

Recent studies have demonstrated that perivascular adipose tissue (PVAT) releases vascular relaxation factor(s). In this study, we examined if PVAT releases other vasoactive factors in response to perivascular nerve activation by electrical field stimulation (EFS).
In Wistar-Kyoto rats, rings of superior mesenteric artery (MA) with intact PVAT (PVAT (+)) showed a greater contractile response to EFS than rings with PVAT removed (PVAT (-)). Superoxide dismutase (SOD) reduced the contractile response to EFS more in PVAT (+) MA than in PVAT (-) MA. Inhibitors of NAD(P)H oxidase and cyclooxygenase exerted a greater inhibition on EFS-induced contraction in PVAT (+) MA than in PVAT (-) MA. Inhibitors of tyrosine kinase (tyrphostin A25) and MAPK/ERK (U 0126) attenuated EFS-induced contraction in PVAT (+) MA in a concentration-related manner, while inactive forms of these inhibitors (tyrphostin A1 and U 0124) did not inhibit the response. Exogenous superoxide augmented the contractile response to EFS and to phenylephrine in PVAT (-) MA, and this augmentation was blunted by inhibition of tyrosine kinase and MAPK/ERK. EFS increased superoxide generation in isolated PVAT and PVAT (+)/(-) MA, which was attenuated by NAD(P)H oxidase inhibition. RT-PCR showed the mRNA expression of p(67phox) subunit of NAD(P)H oxidase and immunohistochemical staining confirmed its localization in the adipocytes of PVAT.
These results show that PVAT enhances the arterial contractile response to perivascular nerve stimulation through the production of superoxide mediated by NAD(P)H oxidase, and that this enhancement involves activation of tyrosine kinase and MAPK/ERK pathway.


Protein tyrosine kinase and p38 MAP kinase pathways are involved in stimulation of matrix metalloproteinase-9 by TNF-alpha in human monocytes

Juliette Nguyen, Jean Gogusev, Perrine Knapnougel, Brigitte Bauvois
PMID: 16720051   DOI: 10.1016/j.imlet.2006.04.003

Abstract

Matrix metalloproteinase-9 (MMP-9), through its catalytic and non-catalytic activities, plays critical roles in inflammation, tumor invasion and angiogenesis. Human monocytes actively involved in inflammatory and tumoral states secrete proMMP-9 (92kDa). Endogenous TNF-alpha stimulates MMP-9 gene transcription in monocytes through NF-kappaB activation. In this study, we investigated the intracellular signaling pathways underlying TNF-alpha/NF-kappaB-dependent expression of MMP-9 in monocytes using chemical inhibitors that specifically inhibit distinct kinase pathways. We confirmed the expression of MMP-9 by reverse transcription chain reaction (RT-PCR), ELISA and gelatin zymography. PGE2/cAMP inhibitor indomethacin, PI-3K inhibitor wortmannin, PKC inhibitor bisindolylmaleimide and PKA inhibitor H-89 did not affect the levels of released MMP-9. In contrast, MMP-9 mRNA and protein expression was down-regulated by p38 MAPK inhibitor SB203580 and protein tyrosine kinase (PTK) inhibitor tyrphostin 25. These inhibitors increased IkappaB-alpha levels, which correlate with decreased NF-kappaB activation. Although SB203580 induced a decrease in TNF-alpha release, addition of exogenous TNF-alpha did not reverse the inhibitory effect of SB203580 toward MMP-9 thus suggesting that SB203580 could modulate down-stream effects of TNF-alpha. In parallel, TIMP-1 levels decreased in the presence of SB203580. Both kinase inhibitors did not influence the maturation pathway of monocytes. Our results indicate that these two inhibitors of p38 MAPK and PTK pathways could be used as combined targets for inhibiting MMP-9 expression in inflamed tissues.


An adenylyl cyclase pseudogene in Mycobacterium tuberculosis has a functional ortholog in Mycobacterium avium

A R Shenoy, A Srinivas, M Mahalingam, S S Visweswariah
PMID: 15908099   DOI: 10.1016/j.biochi.2005.01.017

Abstract

A number of genes similar to mammalian Class III nucleotide cyclases are found in mycobacteria, and biochemical characterization of some of these proteins has indicated that they code for adenylyl cyclases, with properties similar to the mammalian enzymes. Our earlier bioinformatic analysis had predicted that the Rv1120c gene in Mycobacterium tuberculosis is a pseudogene, while analysis of the genome of Mycobacterium avium indicated the presence of a functional ortholog. We therefore cloned and expressed Rv1120c and its ortholog from M. avium, Ma1120, in Escherichia coli, and find that while the protein from M. tuberculosis is misfolded and found in inclusion bodies, Ma1120 is expressed to high levels as a functional adenylyl cyclase. Sequence analysis of Ma1120 indicates interesting variations in critical amino acids that are known to be important for catalytic activity. Ma1120 is maximally active in the presence of MnATP as substrate ((app)Km approximately 400 microM), and is inhibited by P-site inhibitors (IC50 of 2',5'-dideoxy-3'-adenosine triphosphate approximately 730 nM) and tyrphostins (IC50 approximately 36 microM) in a manner similar to the mammalian enzymes. This therefore represents the first Class III cyclase biochemically characterized from M. avium, and the absence of a functional ortholog in M. tuberculosis suggests a unique role for this enzyme in M. avium.


Mechanisms underlying the inhibitory effects induced by pituitary adenylate cyclase-activating peptide in mouse ileum

Maria Grazia Zizzo, Flavia Mulè, Rosa Serio
PMID: 16185686   DOI: 10.1016/j.ejphar.2005.08.027

Abstract

The aim of this study was to investigate the signal transduction mechanisms underlying the inhibitory effect induced by pituitary adenylate cyclase activating peptide (PACAP-27) on the spontaneous contractile activity of longitudinal muscle of mouse ileum. Mechanical activity of ileal segments was recorded isometrically in vitro. PACAP-27 produced apamin-sensitive reduction of the amplitude of the spontaneous contractions. 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine (SQ 22,536), adenylate cyclase inhibitor, or genistein and tyrphostin 25, tyrosine kinase inhibitors, had negligible effects on PACAP-27-induced inhibition. PACAP-27 effects were significantly inhibited by U-73122, phopholipase C (PLC) inhibitor, by 2-aminoethoxy-diphenylborate (2-APB), permeable blocker of inositol 1,4,5-triphosphate (IP3) receptors and by depletion of Ca2+ stores with cyclopiazonic acid or thapsigargin. Ryanodine did not reduce PACAP-27-inhibitory responses. We suggest that, in mouse ileum, the inhibitory responses to PACAP-27 involve stimulation of PLC, increased production of IP3 and localised Ca2+ release from intracellular stores, which could provide the opening of apamin-sensitive Ca2+-dependent K+ channels.


A new type of protein methylation activated by tyrphostin A25 and vanadate

Tina Branscombe Miranda, Jonathan D Lowenson, Steven Clarke
PMID: 15527782   DOI: 10.1016/j.febslet.2004.09.080

Abstract

It has been reported that S-adenosylmethionine-dependent protein methylation in rat kidney extracts can be greatly stimulated by tyrphostin A25, a tyrosine kinase inhibitor. We have investigated the nature of this stimulation. We find that addition of tyrphostin A25, in combination with the protein phosphatase inhibitor vanadate, leads to the stimulation of methylation of polypeptides of 64, 42, 40, 36, 31, and 15 kDa in cytosolic extracts of mouse kidney. The effect of tyrphostin appears to be relatively specific for the A25 species. The enhanced methylation does not represent the activity of the families of protein histidine, lysine or arginine methyltransferases, nor that of the l-isoaspartyl/d-aspartyl methyltransferase, enzymes responsible for the bulk of protein methylation in most cell types. Chemical and enzymatic analyses of the methylated polypeptides suggest that the methyl group is in an ester linkage to the protein. In heart extracts, we find a similar situation but here the stimulation of methylation is not dependent upon vanadate and an additional 18 kDa methylated species is found. In contrast, little or no stimulation of methylation is found in brain or testis extracts. This work provides evidence for a novel type of protein carboxyl methylation reaction that may play a role in signaling reactions in certain mammalian tissues.


Involvement of tyrosine kinase in the hyposmotic stimulation of I Ks in guinea-pig ventricular myocytes

Sergey Missan, Paul Linsdell, Terence F McDonald
PMID: 18097684   DOI: 10.1007/s00424-007-0424-y

Abstract

The objective of this study was to investigate the involvement of tyrosine phosphorylation in the hyposmotic stimulation of cardiac I Ks, a slowly activating delayed-rectifier K+ current that promotes repolarization of the action potential. The current was recorded from whole-cell-configured guinea-pig ventricular myocytes before, during, and after their exposure to solution whose osmolarity was 0.75 times normal. Exposure to hyposmotic solution caused a near-doubling of the amplitude of I Ks, with little change in the voltage dependence of current activation. Stable, hyposmotically stimulated I Ks (I Ks,Hypo) was decreased by broadspectrum tyrosine kinase (TK) inhibitors tyrphostin A23 (IC50 approximately 5 microM) and tyrphostin A25 (IC50 15.8 +/- 1.6 microM) but not by TK-inactive tyrphostin analogs, suggesting that tyrosine phosphorylation is important for maintenance of the current. In agreement with that view, we found that the TK-inhibitor action on I Ks,Hypo was strongly antagonized by vanadate compounds known to inhibit phosphotyrosyl phosphatase. When myocytes were pretreated with TK inhibitors, the stimulation of I Ks was attenuated in a concentration-dependent manner. The attenuation was not due to concomitant attenuation of a stimulation of tyrosine phosphorylation because neither the stimulation of I Ks nor its rate of decay following removal of hyposmotic solution was affected by pretreatment with vanadates. We suggest that the stimulation of I Ks by hyposmotic solution is dependent on a basal tyrosine phosphorylation that modulates a swelling-induced I Ks-stimulatory signal and/or the receptivity of Ks channels to that signal.


Tyrphostins are inhibitors of guanylyl and adenylyl cyclases

Mahaboobi Jaleel, Avinash R Shenoy, Sandhya S Visweswariah
PMID: 15209521   DOI: 10.1021/bi036234n

Abstract

Guanylyl cyclase C (GC-C), the receptor for guanylin, uroguanylin, and the heat-stable enterotoxin, regulates fluid balance in the intestine and extraintestinal tissues. The receptor has an extracellular domain, a single transmembrane spanning domain, and an intracellular domain that harbors a region homologous to protein kinases, followed by the C-terminal guanylyl cyclase domain. Adenine nucleotides can regulate the guanylyl cyclase activity of GC-C by binding to the intracellular kinase homology domain (KHD). In this study, we have tested the effect of several protein kinase inhibitors on GC-C activity and find that the tyrphostins, known to be tyrosine kinase inhibitors, could inhibit GC-C activity in vitro. Tyrphostin A25 (AG82) was the most potent inhibitor with an IC(50) of approximately 15 microM. The mechanism of inhibition was found to be noncompetitive with respect to both the substrate MnGTP and the metal cofactor. Interestingly, the activity of the catalytic domain of GC-C (lacking the KHD) expressed in insect cells was also inhibited by tyrphostin A25 with an IC(50) of approximately 5 microM. As with the full-length receptor, inhibition was found to be noncompetitive with respect to MnGTP. Inhibition was reversible, ruling out a covalent modification of the receptor. Structurally similar proteins such as the soluble guanylyl cyclase and the adenylyl cyclases were also inhibited by tyrphostin A25. Evaluation of a number of tyrphostins allowed us to identify the requirement of two vicinal hydroxyl groups in the tyrphostin for effective inhibition of cyclase activity. Therefore, our studies are the first to report that nucleotide cyclases are inhibited by tyrphostins and suggest that novel inhibitors based on the tyrphostin scaffold can be developed, which could aid in a greater understanding of nucleotide cyclase structure and function.


Explore Compound Types